molecular formula C20H4Cl4I4O5 B7798301 Rose Bengal lactone CAS No. 152-74-9

Rose Bengal lactone

Cat. No.: B7798301
CAS No.: 152-74-9
M. Wt: 973.7 g/mol
InChI Key: VDNLFJGJEQUWRB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Rose Bengal lactone can be synthesized through the iodination of fluorescein derivatives.

Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination and chlorination reactions under controlled conditions. The reaction is carried out in the presence of suitable catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Rose Bengal lactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various iodinated and chlorinated derivatives, which can be further utilized in different applications .

Scientific Research Applications

Photodynamic Therapy (PDT)

Mechanism of Action
Rose Bengal lactone acts as a photosensitizer, generating reactive oxygen species (ROS) upon light activation. This property makes it effective in targeting and destroying cancer cells while minimizing damage to surrounding healthy tissue. Studies have shown that it induces apoptosis in various malignancies, including melanoma and gastric cancer, by promoting T-cell mediated anti-tumor responses .

Case Study: Melanoma Treatment
In clinical trials involving patients with metastatic melanoma, intralesional injections of Rose Bengal resulted in significant tumor reduction and durable responses. The treatment not only affected the targeted tumors but also had implications for non-treated lesions, suggesting a systemic immune response .

Biological Research

Fluorescent Tracers
this compound is widely used as a fluorescent dye in microscopy. It allows researchers to label and visualize cells and tissues, facilitating real-time tracking of biological processes. Its application extends to differentiating between living and dead cells, which is crucial in microbiological studies .

Antimicrobial Applications
The compound exhibits antimicrobial properties, making it valuable in developing disinfectants and antiseptics. Its effectiveness has been demonstrated in treating infectious keratitis through photodynamic antimicrobial therapy (RB-PDAT), enhancing penetration depth into the cornea compared to other formulations .

Environmental Monitoring

Water Quality Assessment
this compound is utilized in environmental science for assessing water quality. It can detect and quantify pollutants, providing essential data for maintaining ecosystem health. Its ability to act as a tracer dye aids researchers in monitoring water contamination levels effectively .

Chemical Applications

Photoredox Catalyst
In chemistry, this compound serves as a photoredox catalyst in visible light-mediated reactions. It facilitates bond formation and functionalization of organic molecules, showcasing its utility beyond biological applications .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings/Notes
Photodynamic TherapyCancer treatmentInduces apoptosis; effective against melanoma
Biological ResearchFluorescent dye for microscopyDifferentiates living/dead cells; real-time tracking
Environmental MonitoringWater quality assessmentDetects pollutants; aids ecosystem health
Chemical ApplicationsPhotoredox catalystFacilitates organic reactions; enhances bond formation

Mechanism of Action

The mechanism of action of Rose Bengal lactone involves its ability to generate singlet oxygen upon light activation. This singlet oxygen can induce oxidative stress in cells, leading to cell death. In cancer therapy, this property is exploited to target and kill tumor cells. The compound interacts with cellular components, causing damage to the cell membrane and other vital structures .

Comparison with Similar Compounds

Uniqueness: Rose Bengal lactone is unique due to its high degree of halogenation, which imparts specific photophysical properties. Its ability to generate singlet oxygen upon light activation makes it particularly valuable in photodynamic therapy and other applications requiring oxidative stress induction .

Biological Activity

Rose Bengal lactone, a polyhalogenated derivative of fluorescein, is recognized for its unique biological activities, particularly as a photosensitizer in photodynamic therapy (PDT). This article explores the compound's biological activity, including its mechanisms of action, efficacy in various applications, and relevant case studies.

  • Molecular Formula : C20_{20}H4_4Cl4_4I4_4O5_5
  • Molecular Weight : Approximately 973.66 g/mol
  • Appearance : Light-red to pink powder
  • Classification : Organic compound within the xanthenes family

This compound exhibits its biological activity primarily through the generation of reactive oxygen species (ROS) upon light activation. This process includes the production of singlet oxygen, which is cytotoxic to various cell types, including cancer cells. The compound's ability to selectively target malignant cells while sparing healthy tissue makes it a promising candidate for cancer treatment and antimicrobial applications.

Biological Activities

  • Photosensitization :
    • This compound generates singlet oxygen when exposed to light, leading to cytotoxic effects on tumor cells and bacteria .
    • In vitro studies have shown that it can inhibit cellular processes critical for tumor growth and survival.
  • Antimicrobial Effects :
    • It has been utilized in photodynamic antimicrobial therapy (RB-PDAT), demonstrating effectiveness against infectious keratitis and other bacterial infections .
    • The compound has shown enhanced antibacterial activity when conjugated with hyaluronic acid.
  • Inhibition of Vesicular Glutamate Uptake :
    • Research indicates that this compound inhibits vesicular glutamate uptake with an IC50 value of 18 nM, showing potential neuroprotective effects .

Comparative Efficacy

The following table summarizes the IC50 values of this compound compared to other related compounds:

CompoundIC50 (nM)
Rose Bengal22
This compound18
Eosin B30
Eosin Y40

This comparison highlights that the lactone form retains similar potency to its parent compound while demonstrating unique properties.

Photodynamic Therapy for Infectious Keratitis

A pilot study evaluated the penetration depth of Rose Bengal in human corneas, comparing disodium and lactone forms. Results indicated that the lactone form penetrated deeper (202 ± 13 μm) than disodium (153 ± 17 μm), suggesting enhanced efficacy in treating deeper infections .

Antitubercular Activity

Recent studies have explored the encapsulation of Rose Bengal in zeolitic imidazolate frameworks for enhanced photocatalytic activity against tuberculosis. Compounds synthesized using this method showed significant anti-tubercular activity, indicating potential for broader applications in infectious disease treatment .

Properties

CAS No.

152-74-9

Molecular Formula

C20H4Cl4I4O5

Molecular Weight

973.7 g/mol

IUPAC Name

2,3,4,5-tetrachloro-6-(3-hydroxy-2,4,5,7-tetraiodo-6-oxoxanthen-9-yl)benzoic acid

InChI

InChI=1S/C20H4Cl4I4O5/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28/h1-2,29H,(H,31,32)

InChI Key

VDNLFJGJEQUWRB-UHFFFAOYSA-N

SMILES

C1=C2C(=C(C(=C1I)O)I)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)I)O)I

Canonical SMILES

C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)O)I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)O

Related CAS

632-68-8 (di-potassium salt)
632-69-9 (di-hydrochloride salt)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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